2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-methylbenzoyl group and a thiazolo[5,4-b]pyridin-2-ylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core is then introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo[5,4-b]pyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The benzamide core can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
- 2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- 2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiourea
Comparison: Compared to its analogs, 2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits unique properties due to the specific arrangement of functional groups. This compound may offer better stability, higher binding affinity, and more pronounced biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-methylbenzoyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17-8-10-18(11-9-17)24(31)21-5-2-3-6-22(21)25(32)29-20-14-12-19(13-15-20)26-30-23-7-4-16-28-27(23)33-26/h2-16H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIGAYJBFVLSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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